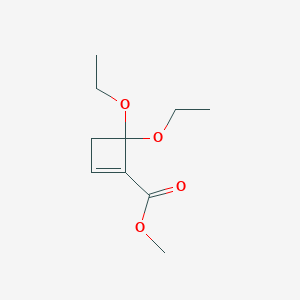
Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate is a chemical compound with the molecular formula C10H16O4 It is a derivative of cyclobutene, featuring two ethoxy groups and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate typically involves the reaction of cyclobutene with ethyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalyst: Strong acids like sulfuric acid or hydrochloric acid
Solvent: Ethanol or other suitable organic solvents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohol derivatives.
Substitution: Undergoes nucleophilic substitution reactions, especially at the ethoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted cyclobutene derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate exerts its effects involves its reactive functional groups. The ethoxy groups and the carboxylate ester group can participate in various chemical reactions, making it a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4,4-dimethoxycyclobut-1-ene-1-carboxylate
- Methyl cyclobut-1-ene-1-carboxylate
Uniqueness
Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate is unique due to the presence of two ethoxy groups, which confer distinct chemical properties compared to its dimethoxy and unsubstituted counterparts
Eigenschaften
CAS-Nummer |
78001-78-2 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
methyl 4,4-diethoxycyclobutene-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-4-13-10(14-5-2)7-6-8(10)9(11)12-3/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
HAFDSUAODJKUIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CC=C1C(=O)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


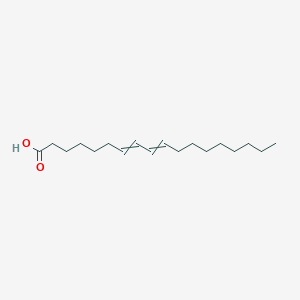


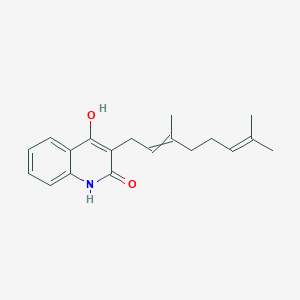


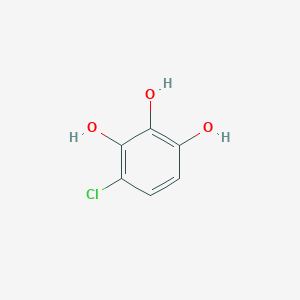
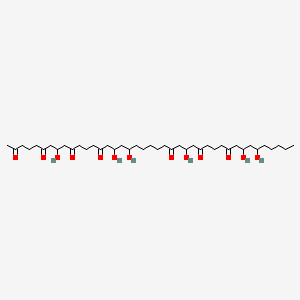
silane](/img/structure/B14454401.png)
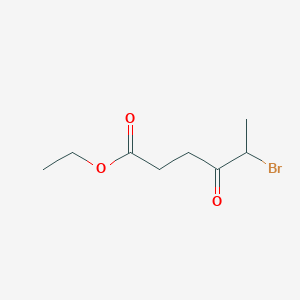
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
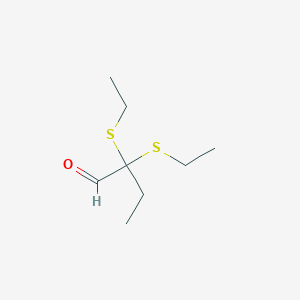
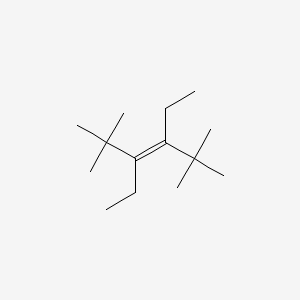
![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
